Cyclobutane-1,3-diol
Description
Significance of Cyclobutane (B1203170) Ring Systems in Contemporary Chemical Research
Cyclobutane rings, despite their inherent strain, are valuable motifs in modern chemical research. Their rigid and puckered three-dimensional structure offers a unique scaffold for constructing complex molecules. nih.govru.nl This has led to their increasing use in medicinal chemistry to improve properties like metabolic stability and to direct the orientation of key functional groups. nih.govru.nl The strain energy of the cyclobutane ring, which is significant compared to larger rings, also makes it a reactive species that can readily participate in various chemical transformations, serving as a versatile building block in organic synthesis. fiveable.meresearchgate.net Natural products containing the cyclobutane skeleton have been found in various plant and marine species, some exhibiting antimicrobial properties. nih.gov
Cyclobutane-1,3-diol (B2657575) as a Strained Cyclic Diol
This compound is characterized by a four-membered carbon ring with two hydroxyl (-OH) groups positioned at the first and third carbons. smolecule.com The bond angles in the cyclobutane ring deviate significantly from the ideal tetrahedral angle of 109.5 degrees, resulting in considerable ring strain. fiveable.me This strain influences the molecule's reactivity and conformational preferences. fiveable.me The presence of two hydroxyl groups allows for hydrogen bonding, which can affect its physical properties and interactions with other molecules. smolecule.com The specific arrangement of these hydroxyl groups, whether cis or trans, gives rise to different stereoisomers with distinct properties. wikipedia.org The strained nature of the ring can also influence the reactivity of the hydroxyl groups.
Overview of this compound Research Landscape
Research on this compound and its derivatives spans several areas of chemistry. In materials science, it is explored as a monomer for the synthesis of novel polymers. smolecule.com For instance, its derivatives are used to create polyesters with unique thermal and mechanical properties. wikipedia.orgrsc.org In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. smolecule.com The synthesis of this compound itself is an active area of research, with methods including the reduction of cyclobutane-1,3-dione (B95015). The stereoselective synthesis of its isomers is also a key focus, as the stereochemistry can significantly impact the properties and applications of the resulting molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STENYDAIMALDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347015 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63518-47-8, 1332482-73-1 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Cyclobutane 1,3 Diol and Its Derivatives
Strategies for Stereoselective Synthesis of Cyclobutane-1,3-diol (B2657575) Isomers
cis-Cyclobutane-1,3-diol Syntheses
Control of cis/trans Molar Ratios in Hydrogenation Reactions
The molar ratio of cis to trans isomers in the final this compound product is highly dependent on the catalyst system and the specific reaction conditions employed during the hydrogenation of cyclobutane-1,3-dione (B95015). For industrial applications, particularly in polymer synthesis, controlling this ratio is critical as it influences the properties of the resulting materials. google.com
Research on the hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione (TMCBD), a closely related derivative, provides significant insight. Using nickel- or ruthenium-based catalysts, cis:trans molar ratios ranging from approximately 0.5:1 to 1.2:1 can be obtained depending on the reaction conditions. google.com The development of catalysts that produce a high cis:trans ratio is often desirable. google.com A vapor-phase hydrogenation process using a supported ruthenium catalyst has been developed to produce a diol product with a cis:trans ratio of 1:1 or greater. google.com Bimetallic catalysts have also been investigated; a Ru-Sn/γ-Al2O3 catalyst, for example, yielded a cis/trans ratio of 1.11 for the hydrogenation of TMCBD. rsc.org
The reaction temperature plays a crucial role in determining the final isomer ratio. As noted previously, higher temperatures can promote the isomerization of the kinetic cis product to the thermodynamic trans product, thereby lowering the cis/trans ratio. acs.orgnih.gov
The following table summarizes findings on the control of cis/trans ratios for the hydrogenation of cyclobutane-1,3-diones and their derivatives.
| Starting Dione (B5365651) | Catalyst System | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Source(s) |
| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Nickel- or Ruthenium-based | Varied | Varied | ~0.5:1 to 1.2:1 | google.com |
| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Supported Ru | 100 - 160 | 14 - 21 | ≥ 1:1 | google.com |
| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | 5% Ru-Sn/γ-Al2O3 (1:1) | 120 | 40 | 1.11:1 | rsc.org |
| Cyclopentane-1,3-dione | Ru/C | 100 | 50 | 7:3 (kinetic) | acs.orgnih.govresearchgate.net |
| Cyclopentane-1,3-dione | Ru/C | 160 | 50 | 48:52 (thermodynamic) | acs.orgnih.gov |
Catalytic Hydrogenation of Cyclobutane-1,3-diones to Cyclobutane-1,3-diols
The most direct route to this compound is the catalytic hydrogenation of cyclobutane-1,3-dione. This reduction can be accomplished using various heterogeneous catalysts, with the choice of metal, support, and reaction conditions influencing the reaction's efficiency and selectivity.
Commonly employed catalysts include those based on ruthenium and nickel. acs.orggoogle.com Ruthenium on a carbon support (Ru/C) is a highly effective catalyst for the hydrogenation of cyclic 1,3-diones. acs.orgnih.govresearchgate.net Studies on the hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione have also explored catalysts containing copper, zinc, aluminum, and chromium. google.com For instance, a catalyst comprising oxides of copper (40-70%), zinc (10-35%), aluminum (10-20%), and chromium (5-10%) has been shown to be effective. google.com
The reaction typically proceeds through a 3-hydroxycyclobutanone (B178150) intermediate, which is then further hydrogenated to the diol. acs.org The conditions for hydrogenation can vary significantly. Temperatures may range from 45 °C to over 200 °C, and pressures from atmospheric to over 100 bar. acs.orggoogle.comrsc.org Solvent choice, such as isopropanol, tert-butanol, or tetrahydrofuran (B95107) (THF), can also impact the reaction rate and selectivity. acs.org In some cases, solvent-free hydrogenation has been developed, offering a greener synthetic route. researchgate.net
The catalyst support and preparation method are also critical. For ruthenium catalysts, supports like activated carbon (AC), alumina (B75360) (Al2O3), and silica (B1680970) (SiO2) have been investigated, with Ru/AC often showing high selectivity to the diol product. researchgate.net The particle size of the catalyst can also influence the product distribution, with larger Ru particles on an activated carbon support showing a higher selectivity towards the trans-diol in the hydrogenation of TMCBD. researchgate.net
The table below provides an overview of various catalytic systems used for the hydrogenation of cyclobutane-1,3-diones.
| Starting Dione | Catalyst | Support | Temperature (°C) | Pressure (bar) | Key Findings | Source(s) |
| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Ru | Activated Carbon | 130 | - | 99.7% conversion, 62.6% selectivity to diol | rsc.org |
| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Ru | Activated Carbon | - | - | 99.1% selectivity to diol | researchgate.net |
| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Cu-Zn-Al-Cr Oxides | - | - | - | High selectivity to diol | google.com |
| Cyclopentane-1,3-dione | Ru | Carbon | 100 - 160 | 50 - 80 | 78% yield, cis/trans ratio is temperature-dependent | acs.orgnih.gov |
| Cyclopentane-1,3-dione | Raney Nickel | - | 160 | 50 | Effective for hydrogenation | acs.orgnih.gov |
| Buta-1,3-diene (for context on catalysts) | Ni, Co | Alumina | 45 - 150 | - | High selectivity for butene formation | rsc.org |
Ruthenium-Catalyzed Hydrogenation Systems
Ruthenium-based catalysts, particularly those supported on carbon (Ru/C), have been extensively studied for the hydrogenation of cyclobutane-1,3-diones. nih.govacs.org These systems have shown high efficacy in converting the dione to the corresponding diol. nih.gov The choice of catalyst support and reaction conditions significantly influences the reaction's efficiency and the stereochemical outcome. google.comgoogle.com
Solvent-Free Hydrogenation Protocols
A notable advancement in the synthesis of cis-2,2,4,4-tetramethylthis compound (cis-CBDO) is the development of solvent-free hydrogenation protocols using ruthenium-on-carbon (Ru/C) catalysts. researchgate.netresearchgate.net This environmentally friendly approach eliminates the need for organic solvents, which simplifies product purification and reduces waste. In these solvent-free systems, the hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione (CBDK) can achieve high conversion rates and selectivity for the diol product. researchgate.net Research has demonstrated that under these conditions, complete conversion of the substrate can be achieved with a selectivity for CBDO of up to 99.1% over Ru/AC (activated carbon) catalysts. researchgate.net
Isomerization Studies in Ruthenium Catalysis for cis-Selectivity
The selective synthesis of the cis-isomer of this compound is highly desirable for specific polymer applications. researchgate.net Ruthenium catalysts have been shown to facilitate not only the hydrogenation of the dione but also the isomerization of the resulting diol. researchgate.netresearchgate.net The thermodynamic equilibrium ratio of cis to trans isomers is influenced by the solvent and temperature. For instance, in water at 80-100°C with a ruthenium catalyst, the thermodynamic cis:trans ratio is approximately 2:1, while in alcohols like isopropyl alcohol under similar conditions, the ratio is about 1.5:1. google.com
Studies have shown that it is possible to improve the selective formation of cis-CBDO by leveraging isomerization with a ruthenium catalyst and hydrogen gas. researchgate.netresearchgate.net This suggests that under certain conditions, the reaction can be steered towards the kinetically favored cis product.
Influence of Catalyst Particle Size on Diastereoselectivity
The particle size of the ruthenium catalyst has a marked effect on the diastereoselectivity of the hydrogenation. Research on Ru/AC catalysts has revealed that catalysts with smaller metal particle sizes and better dispersion favor the formation of the cis-diol. researchgate.net Conversely, Ru/AC catalysts with larger ruthenium particle sizes exhibit higher selectivity towards the trans-diol. researchgate.net This is attributed to the enhanced activity of the isomerization reaction on larger Ru particles, which promotes the formation of the thermodynamically more stable trans isomer. researchgate.net The analysis of product distribution at different substrate conversions has shown that cis-CBDO is the kinetically favorable product. researchgate.net
Cobalt-Based Catalytic Systems for Hydrogenation
Cobalt-based catalysts present an alternative to noble metal catalysts for the hydrogenation of cyclobutane-1,3-diones. google.com These earth-abundant metals are gaining attention for various hydrogenation reactions. nih.gov Processes have been developed for producing 2,2,4,4-tetramethylthis compound by contacting 2,2,4,4-tetramethylcyclobutane-1,3-dione with a cobalt-based catalyst in a non-protic solvent under hydrogen pressure. google.com
The reaction conditions for cobalt-catalyzed hydrogenation can be varied to optimize the yield and selectivity. Typical temperature ranges for this process are between 75°C and 200°C. google.com The use of chiral cobalt catalysts has also been explored in the asymmetric hydrogenation of related α,β-unsaturated carboxylic acids, achieving high enantioselectivity, which suggests potential for asymmetric synthesis of chiral cyclobutane (B1203170) derivatives. nih.gov
Heterogeneous Catalysis in Cyclobutane-1,3-dione Reduction
Heterogeneous catalysts are advantageous for industrial applications due to their ease of separation and potential for recycling. frontiersin.org In the context of cyclobutane-1,3-dione reduction, supported metal catalysts, particularly Ru/C, are widely employed. nih.govacs.org The hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol over a commercial Ru/C catalyst has been systematically investigated, demonstrating the general applicability of this catalytic approach to cyclic 1,3-diones. nih.govacs.org
The choice of support material can also influence the catalytic activity. For instance, while Ru/C is effective, Ru/Al2O3 has been found to be less advantageous for the reaction rate in certain cases. researchgate.net
Kinetic and Thermodynamic Considerations in Catalytic Hydrogenation
The catalytic hydrogenation of cyclobutane-1,3-diones is a complex process governed by both kinetic and thermodynamic factors. The reaction proceeds stepwise, with the initial mono-hydrogenation of the dione to form a hydroxyketone intermediate, which is then further hydrogenated to the diol. acs.org
Temperature and hydrogen pressure are critical parameters that significantly affect the reaction rate and selectivity. nih.govacs.org In the hydrogenation of cyclopentane-1,3-dione, elevated temperatures can lead to epimerization of the diol product, resulting in a higher proportion of the trans isomer. nih.govacs.org This is because the trans isomer is often the thermodynamically more stable product. Density Functional Theory (DFT) calculations have been used to rationalize these thermodynamic preferences. nih.govacs.orgresearchgate.net
The initial product distribution is often kinetically controlled, with the cis-diol being the favored product. researchgate.net However, as the reaction progresses, especially at higher temperatures or with catalysts that promote isomerization, the product ratio can shift towards the thermodynamically favored trans isomer. nih.govacs.orgresearchgate.net
Below is a table summarizing the influence of key parameters on the hydrogenation of cyclobutane-1,3-dione and its derivatives based on the discussed findings.
| Parameter | Influence on Reaction | Research Findings |
| Catalyst | Determines activity and selectivity. | Ru/C is highly effective. nih.govacs.org Cobalt-based catalysts offer an alternative. google.com |
| Solvent | Affects thermodynamic equilibrium and reaction rate. | Solvent-free protocols are being developed. researchgate.netresearchgate.net The thermodynamic cis:trans ratio varies with the solvent. google.com |
| Temperature | Influences reaction rate and isomerization. | Higher temperatures can increase the rate but may favor the trans isomer through epimerization. nih.govacs.orggoogle.com |
| Hydrogen Pressure | Affects reaction rate. | A key parameter in achieving high conversion. nih.govacs.org |
| Catalyst Particle Size | Impacts diastereoselectivity. | Smaller Ru particles favor cis-diol formation, while larger particles favor the trans-diol. researchgate.netresearchgate.net |
Intramolecular Cyclization Approaches to this compound Scaffolds
Intramolecular cyclization represents a powerful strategy for the synthesis of cyclobutane rings, including the this compound framework. This approach involves the formation of a cyclic structure from a single molecule containing two reactive functional groups. A common method involves the treatment of an epoxide with a strong base, such as lithium diisopropylamide, to induce cyclization. smolecule.com This process can be tailored to produce various substituted cyclobutane-1,3-diols by using appropriately functionalized starting materials.
Another notable intramolecular cyclization involves the use of alkynyl cyclic acetals. These reactions can be catalyzed by silver triflate (AgOTf) or boron trifluoride etherate (BF3·OEt2), depending on the specific substituents on the starting material, to yield phenanthrene (B1679779) derivatives that can serve as precursors to complex cyclobutane structures. researchgate.net
Radical-Mediated C-H Functionalization for 1,3-Diol Synthesis
A significant advancement in the synthesis of 1,3-diols is the use of controlled, radical-mediated C-H functionalization. acs.orgresearchgate.netnih.gov This method allows for the direct conversion of alcohols into 1,3-diols, a transformation that is otherwise challenging to achieve selectively. The process is inspired by the Hofmann-Löffler-Freytag (HLF) reaction and involves several key steps. acs.org
The alcohol is first converted to a trifluoroethyl carbamate. acs.orgnih.gov This directing group facilitates a subsequent 1,6-hydrogen transfer upon treatment with an N-bromo species, leading to the formation of an alkyl bromide. nih.gov The directing group then acts as an internal nucleophile, displacing the bromide to form a cyclic carbonate, which upon hydrolysis yields the desired 1,3-diol. nih.gov This methodology has proven effective for the oxidation of benzylic and tertiary C-H bonds, providing good to excellent yields and moderate to good diastereoselectivities. acs.orgnih.gov
Notably, this strategy has been successfully applied to the synthesis of several natural products, highlighting its utility in complex molecule synthesis. acs.orgnih.gov The reaction is generally rapid, with the entire sequence from alcohol to 1,3-diol taking approximately 6-8 hours. acs.org
| Starting Material Class | C-H Bond Type | Product Type | Yield | Diastereoselectivity | Reference |
| Alcohols | Benzylic C-H | 1,3-Benzylic diols | Excellent | Moderate to Good | acs.org |
| Alcohols | Tertiary C-H | 1,3-Diols | Good | Moderate to Good | acs.orgnih.gov |
Ring Contraction Reactions in this compound Synthesis
Ring contraction reactions provide an alternative and often stereospecific route to highly substituted cyclobutanes. tu-dortmund.dechemistryviews.org These methods involve the rearrangement of a larger ring system into a smaller one, in this case, a five-membered ring contracting to a four-membered cyclobutane.
Contraction of Pyrrolidines to Substituted Cyclobutanes
A notable ring contraction method involves the conversion of readily available polysubstituted pyrrolidines into cyclobutanes. chemistryviews.orgnih.gov This transformation is typically mediated by reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of ammonium (B1175870) carbamate. chemistryviews.org The reaction proceeds stereoselectively, allowing for the synthesis of multi-substituted cyclobutanes with defined stereochemistry. chemistryviews.orgnih.gov This method has been successfully utilized in the synthesis of the natural product piperarborenine B. chemistryviews.orgnih.gov The yields of the desired cyclobutanes can range from low to good, depending on the substitution pattern of the starting pyrrolidine. chemistryviews.org
The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine. chemistryviews.org This is followed by nitrogen extrusion to form a 1,4-biradical, which then undergoes cyclization to yield the cyclobutane product. chemistryviews.orgnih.gov Radical trapping experiments support the involvement of a radical pathway. nih.govacs.org
Stereospecific Ring Contraction via 1,1-Diazene Intermediates
The stereospecificity observed in the ring contraction of pyrrolidines is often attributed to the formation of a 1,1-diazene (isodiazene) intermediate. nih.govacs.orgacs.org The thermal decomposition of this intermediate leads to the extrusion of nitrogen and the formation of a singlet 1,4-biradical. nih.govacs.org The subsequent rapid carbon-carbon bond formation results in the stereoretentive formation of the cyclobutane. acs.orgrhhz.net
Pioneering work in this area demonstrated that the thermal decomposition of 1,1-diazenes derived from pyrrolidines yields cyclobutanes with high stereoretention. rhhz.net While the primary product is the stereoretentive cyclobutane, small amounts of the stereo-inverted product and alkene byproducts from β-fragmentation can also be formed. acs.orgrhhz.net Density functional theory (DFT) calculations have been employed to study the reaction mechanism, suggesting that the rate-determining step is the release of N2 from the 1,1-diazene to form an open-shell singlet 1,4-biradical, which then collapses to the product without a barrier. acs.org
| Starting Material | Intermediate | Key Features | Product | Reference |
| Polysubstituted Pyrrolidines | Iodonitrene/1,4-biradical | Stereoselective, radical pathway | Substituted Cyclobutanes | chemistryviews.orgnih.govnih.gov |
| Pyrrolidine-derived 1,1-Diazene | Singlet 1,4-biradical | Stereospecific, nitrogen extrusion | Stereoretentive Cyclobutanes | nih.govacs.orgrhhz.net |
[2+2] Photocycloaddition Reactions in this compound Precursor Synthesis
[2+2] Photocycloaddition reactions are a cornerstone of cyclobutane synthesis, offering a direct and atom-economical route to the four-membered ring system. nsf.govresearchgate.net These reactions involve the light-induced union of two double bonds to form a cyclobutane ring. nsf.gov They are particularly valuable for creating precursors that can be subsequently converted to cyclobutane-1,3-diols.
Intramolecular Photocycloaddition Strategies
Intramolecular [2+2] photocycloadditions are highly effective for constructing complex, multicyclic systems containing a cyclobutane ring. nih.govwikipedia.org In this approach, the two reacting alkenes are tethered together within the same molecule, which often leads to more predictable regioselectivity compared to intermolecular versions. nih.gov The length and nature of the tether play a crucial role in determining the outcome of the reaction. nih.gov
These reactions can be classified as "straight" or "crossed" additions, depending on the connectivity of the newly formed bonds. nsf.govnih.gov Crossed [2+2] photocycloadditions, in particular, lead to intriguing bridged bicyclic skeletons that are otherwise difficult to access. nih.gov Enantioselective variants of these reactions have been developed using chiral Lewis acid catalysts, enabling the synthesis of optically active cyclobutane derivatives with high enantioselectivity. nih.govwisc.edu
For example, the intramolecular photocycloaddition of 2-(alkenyloxy)cyclohex-2-enones can be catalyzed by a chiral rhodium Lewis acid under visible light to produce bridged cyclobutanes with high enantiomeric excess. nih.gov Similarly, copper(I) salts have been shown to be effective catalysts for intramolecular [2+2] photocycloadditions, particularly for 1,6-heptadiene (B165252) substrates. acs.org The resulting cyclobutane-containing photoproducts can then be further manipulated, for instance, through ring-opening or functional group transformations, to access a wide range of target molecules, including precursors to cyclobutane-1,3-diols. acs.orgthieme-connect.com
| Reaction Type | Key Features | Catalyst/Conditions | Product Type | Reference |
| Intramolecular [2+2] Photocycloaddition | Predictable regioselectivity, formation of multicyclic systems | Light (UV or visible), optional chiral Lewis acid or Cu(I) catalyst | Bridged/fused cyclobutanes | nih.govacs.org |
| Crossed Intramolecular [2+2] Photocycloaddition | Formation of bridged bicyclic skeletons | Chiral Rhodium Lewis Acid, visible light | Enantioenriched bridged cyclobutanes | nih.gov |
Stereochemical Outcome and Diastereocontrol in Photodimerization
The [2+2] photodimerization of alkenes is a fundamental method for constructing cyclobutane rings. However, controlling the stereochemical outcome is a significant challenge, often resulting in a mixture of isomers. mdpi.com The stereochemistry of the resulting cyclobutane is highly dependent on the spatial arrangement of the reacting olefins. mdpi.comacs.org
In the photodimerization of compounds like dicyclopentadiene (B1670491), the central cyclobutane ring typically forms with a cis-anti-cis configuration. acs.org This outcome is influenced by the preferred formation of the copper(I) complex during the reaction. acs.org
A powerful strategy to control the stereochemistry involves tethering the two monomer units. This approach was demonstrated by Galoppini and coworkers, who showed that linking two enantiomers of a dicyclopentadiene derivative with a dicarboxylic acid led to the formation of a cis-syn-cis product. acs.org The tether could then be removed to yield the corresponding diol. acs.org
Template-directed synthesis offers another effective method for achieving high stereoselectivity. The use of a covalent template, such as 1,8-dihydroxynaphthalene, can guide the photochemical [2+2] cycloaddition of cinnamic acid derivatives to produce δ-truxinic acid analogues as single diastereomers in high yields. bilkent.edu.trbilkent.edu.tr This method works for both symmetrical and unsymmetrical cyclobutanes. bilkent.edu.trbilkent.edu.tr The template serves to align the two olefins in close proximity (less than 4.2 Å), facilitating the desired cycloaddition. bilkent.edu.tr
The following table summarizes the stereochemical outcomes of different photodimerization approaches.
| Reactant(s) | Method | Key Stereochemical Feature | Product Configuration | Reference |
| Dicyclopentadiene | Cu(I) catalyzed | Exo-position of the norbornane (B1196662) skeleton | cis-anti-cis | acs.org |
| Tethered dicyclopentadiene enantiomers | Tethered dimerization | Dicarboxylic acid tether | cis-syn-cis | acs.org |
| Cinnamic acid derivatives | Template-directed | 1,8-dihydroxynaphthalene template | δ-truxinic acids (single diastereomer) | bilkent.edu.trbilkent.edu.tr |
Enzymatic and Biocatalytic Routes to this compound Derivatives
Biocatalysis provides an environmentally friendly and highly selective alternative for the synthesis of chiral cyclobutane derivatives. mdpi.com Enzymes, particularly lipases, have been successfully employed for the kinetic resolution of racemic cyclobutane alcohols and the desymmetrization of meso-diols. mdpi.comresearchgate.net
Porcine pancreatic lipase (B570770) (PPL) has been shown to effectively discriminate between enantiomers of racemic cyclobutanol (B46151) derivatives through esterification, yielding optically pure esters and leaving the unreacted enantiomerically pure alcohol. mdpi.com Similarly, PPL can selectively hydrolyze a diacetate derivative to furnish a monoacetate in high yield. mdpi.com Lipase from Pseudomonas fluorescens has been used for the acylation of cyclobutane and cyclobutene (B1205218) meso-diols at low temperatures, resulting in nearly quantitative yields and enantiomeric excesses of the corresponding monoacetates. researchgate.net
The development of biocatalytic methods for the stereoselective synthesis of 1,3-diols is an area of significant interest, as this structural motif is present in numerous natural products and pharmacologically active molecules. rsc.org
Engineered hemeproteins have also emerged as powerful biocatalysts for the construction of highly strained four-membered ring systems. nih.gov These enzymes can catalyze the formation of chiral bicyclobutanes from diverse substrates with high efficiency and selectivity. nih.gov
Synthesis of Substituted this compound Analogs from Cyclobutanones
Substituted cyclobutanones are versatile precursors for the synthesis of this compound analogs. mdpi.com The stereoselective reduction of 3-substituted cyclobutanones is a key transformation that typically yields the cis-alcohol as the major product, regardless of the reducing agent used. vub.ac.be This selectivity can be further enhanced by conducting the reaction at lower temperatures or in less polar solvents. vub.ac.be
Organocatalysis has provided powerful methods for the enantioselective functionalization of cyclobutanones. For instance, the desymmetrization of 3-substituted cyclobutanones can be achieved through an N-phenylsulfonyl-(S)-proline catalyzed aldol (B89426) reaction, affording 2,3-functionalized cyclobutanones with excellent diastereo- and enantioselectivity. mdpi.com Another organocatalyzed approach involves the tandem O-nitrosobenzene alkylation and ring expansion of 3-substituted cyclobutanones to produce chiral 4-substituted-5-hydroxy-γ-lactams. mdpi.com
The following table highlights different approaches to synthesize substituted cyclobutane derivatives from cyclobutanones.
| Starting Material | Reagent/Catalyst | Key Transformation | Product | Reference |
| 3-Substituted Cyclobutanone (B123998) | Hydride reducing agents | Stereoselective reduction | cis-Cyclobutanol | vub.ac.be |
| 3-Substituted Cyclobutanone | N-phenylsulfonyl-(S)-proline | Organocatalyzed aldol desymmetrization | 2,3-Functionalized cyclobutanone | mdpi.com |
| 3-Substituted Cyclobutanone | Proline derivative catalyst | Organocatalyzed tandem alkylation/ring expansion | 4-Substituted-5-hydroxy-γ-lactam | mdpi.com |
Gold-Catalyzed Strategies for Four-Carbon Ring Systems
Gold catalysis has emerged as a powerful tool for the synthesis of complex carbocyclic systems, including cyclobutanes. mdpi.combeilstein-journals.orgresearchgate.net Gold catalysts can activate alkynes and allenes towards various transformations, leading to the formation of four-membered rings under mild conditions. mdpi.comrsc.org
One strategy involves the gold(I)-catalyzed ring expansion of 1,5-enynes containing a cyclopropane (B1198618) unit, which can lead to diverse cyclobutene scaffolds. mdpi.com Gold catalysts can also promote the [2+2] cycloaddition of diynes to form cyclobutene-fused systems. mdpi.com
Furthermore, gold-catalyzed cycloisomerization reactions of enynes have been utilized to synthesize functionalized carbocycles. beilstein-journals.org For example, a gold(I)-catalyzed cyclization of alkyne-pivaloates can produce bicyclo[m.2.0] compounds containing a cyclobutanone moiety. mdpi.com Another approach is the oxidative ring-expansion of non-activated cyclopropylalkynes using a gold catalyst and an oxidant to yield cyclobutenyl ketones. beilstein-journals.org
The synthesis of the 2,3-indoline-fused cyclobutane skeleton has been achieved through a gold-catalyzed cascade process involving both C-C and C-O bond formation. nih.gov
Stereochemical Investigations of Cyclobutane 1,3 Diol and Its Congeners
Conformational Analysis of cis and trans Stereoisomers
The conformational landscape of cyclobutane-1,3-diol (B2657575) is defined by the puckering of the four-membered ring and the relative orientations of the two hydroxyl groups. The cis and trans isomers exhibit distinct conformational preferences.
For cis-cyclobutane-1,3-diol, the molecule typically adopts a puckered conformation. In related systems like cis-1,3-disubstituted cyclobutanes, the molecule exists in a dynamic equilibrium between two equivalent puckered conformations, where the substituents occupy pseudo-axial and pseudo-equatorial positions. researchgate.net In the case of cis-1,3-dimethylcyclobutane, the conformation with no across-the-ring interactions is more stable. pressbooks.pub In contrast, trans-1,3-disubstituted cyclobutanes often have a planar or near-planar ring structure to minimize steric interactions. For instance, X-ray diffraction studies of trans-1,3-cyclobutanedicarboxylic acid revealed a planar cyclobutane (B1203170) ring. researchgate.net
The stability of these conformations is influenced by various non-covalent interactions. In cis-1,2-dimethylcyclobutane, interactions between the nearly eclipsed methyl groups and across-the-ring interactions between a methyl group and a hydrogen atom contribute to its relative instability compared to the trans isomer. pressbooks.pub Conversely, in trans-1,3-dimethylcyclobutane, an across-the-ring interaction between a methyl group and a hydrogen destabilizes it relative to the cis isomer, which can adopt a conformation that avoids such interactions. pressbooks.pub For 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498), the cis isomer is noted to have unusual stability compared to the trans isomer, which is more susceptible to acid-catalyzed cleavage. google.com
Intramolecular hydrogen bonding can also play a significant role, particularly in non-polar solvents. In cis-cyclohexane-1,3-diol, an intramolecular hydrogen bond with an energy of approximately 1.6 kcal/mol is observed in carbon tetrachloride solution. rsc.org However, in aqueous or other hydrogen-bond accepting solvents, this intramolecular bond is disrupted in favor of interactions with the solvent. rsc.org The rigid structure of cyclobutane rings, as seen in 2,2,4,4-tetramethyl-1,3-cyclobutanediol, may not allow for the formation of intramolecular hydrogen bonds. acs.org
| Stereoisomer | Predominant Conformation | Key Stabilizing/Destabilizing Interactions |
| cis-Cyclobutane-1,3-diol | Puckered | Potential for intramolecular hydrogen bonding in non-polar solvents. Avoidance of across-the-ring interactions. |
| trans-Cyclobutane-1,3-diol | Planar or near-planar | Minimization of transannular steric strain. Susceptible to across-the-ring interactions in some derivatives. |
Influence of Ring Strain on Stereochemical Outcomes in Reactions
The inherent ring strain of the cyclobutane ring, estimated to be around 27 kcal/mol, significantly influences the stereochemical course of reactions involving this compound and its derivatives. This strain can be a driving force for reactions that lead to ring-opening or rearrangements, often with high stereoselectivity.
For example, in the retro-aldol fragmentation of certain cyclopropanol (B106826) intermediates, the relief of ring strain drives the reaction to form a cis,trans,trans-configured cyclobutane product. 20.210.105 The stereochemistry of substituents on the cyclobutane ring can dictate the reaction pathway. For instance, the oxidative cleavage of cyclobutane-1,2-diols shows that cis-isomers are limited to forming cyclic acetals, while trans-isomers undergo a more facile cleavage.
The stability of intermediates and transition states is also governed by ring strain. In [2+2] photocycloaddition reactions, the formation of the cyclobutane ring often proceeds to give a cis-fused product when annulated to two six-membered rings, reflecting the greater stability of this arrangement. acs.org Similarly, the stereochemical outcome of intermolecular [2+2] photocycloadditions can be influenced by the conformational flexibility of the reacting enone and the stability of the 1,4-diradical intermediate. acs.org
In reactions involving the formation of the cyclobutane ring itself, such as the dimerization of ketenes, the high thermal stability of the resulting cyclobutane-1,3-dione (B95015) is indicated by a high activation energy for thermolysis (50 kcal/mol). The stereochemistry of the final diol product can be controlled during the reduction of the corresponding dione (B5365651). For instance, the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione can be selectively controlled to favor the cis-diol. researchgate.net
| Reaction Type | Influence of Ring Strain | Stereochemical Outcome |
| Retro-aldol Fragmentation | Drives the reaction forward to relieve strain. 20.210.105 | Formation of specific stereoisomers (e.g., cis,trans,trans). 20.210.105 |
| Oxidative Cleavage | Affects the reactivity of cis vs. trans diols. | trans-diols undergo facile cleavage; cis-diols may form cyclic acetals. |
| [2+2] Photocycloaddition | Influences the stability of the resulting fused ring system. acs.org | Preferential formation of cis-fused cyclobutane rings. acs.org |
| Reduction of Diones | Allows for stereoselective synthesis of diol isomers. researchgate.net | Selective formation of cis- or trans-diols depending on conditions. researchgate.net |
Spectroscopic Characterization of Stereoisomers
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for distinguishing between the cis and trans stereoisomers of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful tool for determining the stereochemistry of cyclobutane derivatives. The coupling constants (J-values) between protons on the ring are highly dependent on the dihedral angles between them, which in turn are defined by the ring's conformation. researchgate.net For instance, in a study of cyclopentane-1,3-diol, the analysis of H,H couplings from 400 MHz ¹H NMR spectra allowed for the determination of conformer populations. researchgate.net Similar principles apply to cyclobutane systems. The presence of long-range couplings can also provide structural information. researchgate.net For 2,2,4,4-tetramethyl-1,3-cyclobutanediol, NMR spectra have been used to confirm the trans configuration of a synthesized diester derivative. uni.edu
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and probing intermolecular and intramolecular interactions, such as hydrogen bonding. The O-H stretching frequency in the IR spectrum is sensitive to the environment of the hydroxyl groups. In the gas phase, distinct O-H stretching bands can be observed for different conformers. rsc.org For 2,2,4,4-tetramethyl-1,3-cyclobutanediol, the NIST WebBook provides reference IR spectra which can be used for identification. nist.gov Differences in the IR spectra between cis and trans isomers can be attributed to differences in symmetry and the potential for intramolecular hydrogen bonding in the cis isomer under certain conditions. google.com
| Spectroscopic Technique | Information Provided | Example Application |
| ¹H NMR Spectroscopy | - Relative orientation of substituents - Ring conformation (puckered vs. planar) - Dihedral angles via coupling constants (J-values) | Distinguishing between cis and trans isomers of 2,2,4,4-tetramethyl-1,3-cyclobutanediol diesters. google.comuni.edu |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments - Symmetry of the molecule | Estimating torsional angles of methoxy (B1213986) groups on cyclophane derivatives. researchgate.net |
| Infrared (IR) Spectroscopy | - Presence of functional groups (e.g., O-H stretch) - Hydrogen bonding (intramolecular vs. intermolecular) | Identification of 2,2,4,4-tetramethyl-1,3-cyclobutanediol isomers. nist.gov |
Theoretical and Computational Approaches to Stereoselectivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving cyclobutane derivatives and for predicting their stereochemical outcomes. DFT calculations can provide valuable insights into the energies of reactants, transition states, and products, thereby rationalizing experimentally observed selectivities. mdpi.com
For instance, DFT calculations have been employed to study the hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione (CBDK). These calculations helped to propose reaction mechanisms that explain the observed cis-selectivity. researchgate.net The calculations revealed that the cis-diol is the kinetically favored product. researchgate.net In another study on the C(sp²)-H cyclobutylation of hydroxyarenes, DFT calculations were used to compare the transition states leading to the cis and trans products. The results showed that the transition state for the formation of the cis isomer is lower in energy by 3.3 kcal/mol, which is in good agreement with the experimental observation that the cis product is major. nih.gov
DFT is also used to investigate the reactivity of different functional groups. In the reaction of cyclobutene (B1205218) with a phenol, DFT calculations predicted that C-nucleophilic attack is more favorable than O-nucleophilic attack, and that the reaction has a higher activation barrier compared to the reaction with a bicyclo[1.1.0]butane, consistent with experimental yields. nih.gov Furthermore, DFT has been used to study the mechanism of 1,3-dipolar cycloaddition reactions, helping to distinguish between stepwise radical-mediated and concerted pathways. mdpi.com The mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines has also been unveiled using DFT, explaining the stereoretentive formation of the product through a barrierless collapse of an open-shell singlet 1,4-biradical. acs.org
| Reaction | Finding from DFT Calculation | Reference |
| Hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione | The cis-diol is the kinetically favored product. | researchgate.net |
| C(sp²)-H cyclobutylation of hydroxyarenes | The transition state leading to the cis product is 3.3 kcal/mol lower in energy than the trans transition state. | nih.gov |
| Stereospecific synthesis of cyclobutanes from pyrrolidines | The reaction proceeds via a 1,4-biradical intermediate, and the stereoretentive product is formed through a barrierless collapse. | acs.org |
| 1,3-Dipolar cycloadditions | Can distinguish between stepwise radical-mediated and concerted pathways. | mdpi.com |
Computational modeling provides a dynamic picture of the conformational behavior of this compound and its interactions. Molecular dynamics (MD) simulations and other modeling techniques can explore the conformational landscape and the transitions between different energy minima.
Modeling studies of combretastatin (B1194345) A4 analogs containing a 1,3-disubstituted cyclobutane ring have shown that the cis isomers are better able to form stable hydrogen bonds with their biological target, tubulin, compared to the trans isomers. nih.gov The higher conformational flexibility of the cyclobutane derivatives compared to cyclopropane (B1198618) analogs was also noted, which could influence their biological activity. nih.gov
Force-modified potential energy surface calculations have been used to study the mechanochemistry of ladder-type cyclobutane mechanophores. These calculations, supported by single-molecule force spectroscopy, suggest that the activation of these mechanophores proceeds through similar early transition states. nsf.gov
Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can predict how the solvent environment alters conformational preferences and spectroscopic properties. For instance, such models can predict the solvatochromic shifts in the vibrational spectra of diols due to the disruption of intramolecular hydrogen bonds by polar solvents. The combination of experimental techniques like Raman jet spectroscopy with scaled harmonic DFT predictions allows for the assignment of multiple conformers of vicinal diols in the gas phase. rsc.org However, strong ring strain, as found in cyclobutane, can present challenges for these models. rsc.org In cascade reactions, molecular modeling has been used to analyze the stability of intermediates and rationalize the stereochemical outcome of complex transformations. 20.210.105
Reactivity Studies and Transformation Chemistry of Cyclobutane 1,3 Diol
Reactions of Hydroxyl Groups
The two hydroxyl groups on the cyclobutane-1,3-diol (B2657575) are primary sites for chemical reactions, allowing for the synthesis of a variety of derivatives.
This compound readily undergoes esterification, a reaction where its hydroxyl groups react with carboxylic acids or their derivatives to form esters. smolecule.com This transformation is a fundamental process in organic chemistry for creating more complex molecules. For instance, the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) with chloroacetic acid derivatives produces bischloroacetate esters. uni.edu While specific studies detailing the esterification of the parent this compound are not extensively documented in the provided results, the reactivity is analogous to its substituted derivatives like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). CBDO is used to produce polyesters through direct esterification with dicarboxylic acids, a process that involves condensation polymerization. wikipedia.org The stability of esters derived from cyclobutane (B1203170) diols suggests their potential use in applications like synthetic lubricants. uni.edu
The hydroxyl groups of this compound can be oxidized to form the corresponding dicarbonyl compound, cyclobutane-1,3-dione (B95015). This conversion is a key step in accessing cyclobutane derivatives with different functionalities. The reduction of cyclobutane-1,3-dione is a common method to synthesize this compound, highlighting the reversible nature of this oxidation-reduction process. For example, the hydrogenation of 2,2,4,4-tetramethylcyclobutanedione over various metal catalysts yields the corresponding diol. wikipedia.orggoogle.com While the direct oxidation of this compound is a logical synthetic route, much of the literature focuses on the reverse reaction—the hydrogenation of the dione (B5365651). google.comacs.org
| Reaction Type | Reactant | Product | Reagents/Conditions |
| Oxidation | This compound | Cyclobutane-1,3-dione | Oxidizing Agents |
| Reduction | Cyclobutane-1,3-dione | This compound | Catalytic Hydrogenation (e.g., Ru, Ni, Rh catalysts) wikipedia.orggoogle.com |
Esterification Reactions
Ring-Opening Reactions of the Cyclobutane Moiety
The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening reactions under various conditions, providing pathways to linear or larger cyclic compounds.
The cyclobutane ring can be opened via radical-mediated pathways. For instance, photolytic β-scission of a cyclobutoxy radical, generated from a cyclobutanol (B46151) derivative in the presence of reagents like mercury(II) oxide and iodine, leads to ring-opened products. unica.it While direct studies on this compound are sparse in this specific context, the general principle applies to cyclobutane derivatives. unica.it Such radical reactions can create bifunctionalized acyclic compounds from cyclic precursors. unica.it Research has also explored the visible light-induced radical ring-opening of related bicyclobutanes to synthesize functionalized cyclobutenes. rsc.org
A well-documented reaction for related compounds is the oxidative cleavage of cyclobutane-1,2-diols (vicinal diols), which breaks the carbon-carbon bond between the hydroxyl-bearing carbons to yield 1,4-dicarbonyl compounds. researchgate.netrsc.org This reaction can be efficiently catalyzed by dioxomolybdenum(VI) complexes using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. rsc.org Another common reagent for this transformation is periodic acid (HIO₄), which proceeds through a cyclic periodate (B1199274) ester intermediate. ucalgary.cayoutube.com This cleavage is selective for 1,2-diols. ucalgary.ca Although this subsection specifically mentions 1,2-diols, this chemistry is a fundamental transformation of cyclobutane glycols and provides a contrast to the reactivity of the 1,3-diol isomer, which lacks the vicinal diol arrangement necessary for this specific cleavage mechanism.
| Reactant | Reagent/Catalyst | Product Type | Reference |
| trans-Cyclobutane-1,2-diol | Dioxomolybdenum(VI) / DMSO | 1,4-Dicarbonyl | rsc.org |
| 1,2-Diol | Periodic Acid (HIO₄) | Two Carbonyl Compounds | ucalgary.ca |
Cyclobutanol derivatives can undergo acid-catalyzed ring expansion to form larger rings, such as cyclopentane (B165970) or cyclopentene (B43876) derivatives. nih.govugent.beslideshare.net This rearrangement, often a type of pinacol (B44631) or Wagner-Meerwein rearrangement, typically involves the formation of a carbocation intermediate which then triggers a 1,2-alkyl shift, expanding the ring. nih.govmdpi.com For example, 1-alkynylcyclobutanols rearrange in the presence of gold(I) catalysts to yield alkylidene cyclopentanones stereospecifically. organic-chemistry.org Similarly, treatment of certain vinylcyclobutanones with strong acids like methanesulfonic acid leads to ring expansion to form cyclopentenones. ugent.be While these examples involve substituted cyclobutanols, they illustrate a key reactive pathway of the cyclobutane framework that is relevant to this compound under acidic conditions. nih.govugent.be
Oxidative Cleavage of Cyclobutane-1,2-diols to 1,4-Dicarbonyls
Functionalization and Derivatization Strategies
The hydroxyl groups of this compound are primary sites for chemical modification, enabling the synthesis of a wide range of derivatives. These transformations are crucial for creating building blocks used in medicinal chemistry and materials science.
Synthesis of Chiral vic-Disubstituted Cyclobutane Scaffolds
The cyclobutane framework is a valuable motif in medicinal chemistry, and methods to create stereochemically defined derivatives are of significant interest. Research has focused on transforming the diol scaffold into chiral 1,3-amino alcohols and 1,3-diamines, which are important structural units in bioactive molecules and organocatalysts. researchgate.net
The synthesis of these vicinally-disubstituted scaffolds often starts from precursors like (-)-verbenone, from which chiral cyclobutane platforms bearing orthogonally protected amine functions can be prepared. researchgate.net While methods to access 1,3-amino alcohol derivatives of cyclobutane are not abundant, diastereoselective approaches have been developed. researchgate.net For example, a double-aldol-Tishchenko reaction involving a cyclobutanone-derived sulfinylimine can produce a 3-amino-1,5-diol derivative, which contains the core 1,3-amino alcohol cyclobutane structure. researchgate.netresearchgate.net These chiral 1,3-amino alcohols and the related 1,3-diamines have found applications in organocatalysis and as structural components in neuropeptide Y (NPY) analogues and foldamers. researchgate.net
Introduction of Diverse Functional Groups
The inherent reactivity of the two hydroxyl groups in this compound allows for the introduction of a wide array of other functionalities. wikipedia.org These groups can alter the molecule's physical and chemical properties for specific applications, such as polymer synthesis. wikipedia.org
A notable transformation is the conversion of 1,3-diols into cyclopropanes. This is achieved through a zinc-mediated cross-electrophile coupling reaction of 1,3-dimesylates, which are readily synthesized from the parent 1,3-diol. acs.org This method is valuable for late-stage modification of complex molecules, including natural products and medicinal agents, as it transforms the 1,3-diol motif into a cyclopropane (B1198618) ring under mild conditions that tolerate many other functional groups. acs.org The reaction proceeds effectively with zinc dust and sodium iodide in THF. acs.org
Furthermore, C-H functionalization represents another powerful strategy for derivatization. While often applied to precursors, the logic can be extended to cyclobutane systems. Palladium-catalyzed C-H functionalization has been shown to be highly efficient on cyclobutane rings, allowing for the introduction of aryl groups with high diastereoselectivity. acs.org Such strategies highlight the potential to sequentially modify the cyclobutane scaffold, creating unsymmetrical products. acs.org
Table 1: Selected Functionalization Reactions of this compound Derivatives This table is interactive and allows for sorting.
| Starting Material Class | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| 1,3-Diol | Mesyl chloride, pyridine; then Zn0 dust, NaI, THF | Cyclopropane | acs.org |
| Cyclobutanone-derived sulfinylimine | Double-aldol-Tishchenko reaction | 1,3-Amino alcohol derivative | researchgate.netresearchgate.net |
| Amide-substituted cyclobutane | Pd(OAc)2, Ar-I | Arylated cyclobutane | acs.org |
Cyclobutane-1,3-diyl Analogues and their Reactivity
Beyond the diol, the corresponding diradical, cyclobutane-1,3-diyl, and its heavier element analogues are subjects of fundamental chemical research. While singlet cyclobutane-1,3-diyls are typically considered transient transition states, significant progress has been made in synthesizing and isolating stable analogues containing heavier group 14 elements like silicon (Si) and germanium (Ge). acs.org These compounds offer insights into bonding and reactivity that differ from their carbon counterparts.
Researchers have successfully prepared the first all-germanium analogue of cyclobutane-1,3-diyl. acs.orgchemistryviews.org This tetragermacyclobutane-1,3-diyl was synthesized by reducing a chlorogermylene-coordinated germylgermylene with potassium graphite. acs.org X-ray crystallographic analysis revealed a nearly planar Ge₄ ring with a cis-configuration, a structural motif different from previously reported all-silicon analogues. acs.org The stability of this planar cis-structure is attributed to the bulky substituents on the germanium atoms and the tethering of amido groups. acs.org
Similarly, stable all-silicon versions of 1,3-cyclobutanediyls have been isolated as closed-shell singlet species. researchgate.net These were formed from the reversible reaction of a cyclotrisilene with specific N-heterocyclic silylenes. researchgate.net The study of these heavier analogues is a burgeoning field, as they represent intriguing species with unique electronic properties and potential applications in activating small molecules. acs.orgresearchgate.netrsc.org
Advanced Applications in Materials Science and Organic Synthesis
Cyclobutane-1,3-diol (B2657575) as a Monomer in Polymer Synthesis
The di-functional nature of this compound, possessing two hydroxyl groups, makes it an ideal candidate as a monomer for polymerization reactions. smolecule.com Its incorporation into polymer backbones can lead to materials with unique thermal, mechanical, and optical properties. A notable derivative, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD), has garnered significant commercial and academic interest for its role in producing high-performance polyesters. wikipedia.orgacs.orgnih.gov
The structural diversity of this compound derivatives allows for the synthesis of polymeric materials with a wide range of tunable physical properties. By altering the substituents on the cyclobutane (B1203170) ring, researchers can control characteristics such as the glass transition temperature (Tg). For instance, a versatile synthetic strategy utilizing the dimerization of ketenes has produced a library of structurally diverse cyclobutanediol (CBDO) monomers. acs.orgnih.gov Polymers derived from these monomers have exhibited glass transition temperatures ranging from 120 to 230 °C. acs.orgnih.gov
The combination of rigid cyclobutane units with flexible aliphatic diols in copolyesters offers another avenue for property tuning. A family of terephthalate-based copolyesters prepared with cis/trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) and flexible C2-C4 aliphatic glycols demonstrated that the glass transition temperatures could be adjusted from 80 to 168 °C depending on the proportion of the rigid TMCD units. acs.org This ability to fine-tune thermal properties is crucial for developing materials suited for specific applications.
The inclusion of the rigid cyclobutane ring into polyester (B1180765) chains is a proven strategy for enhancing their thermal and mechanical performance. nih.gov Polyesters based on the monomer 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCBDO) are known for their excellent thermal stability, mechanical properties, and optical clarity. acs.orgnih.gov The rigidity of the cyclobutyl ring, in comparison to more flexible diols like ethylene (B1197577) glycol or even cyclohexanedimethanol (CHDM), contributes to higher heat resistance and impact strength in the resulting copolyesters. nih.gov
Research on a new family of terephthalate-based copolyesters containing TMCD revealed high impact resistance, with notched Izod values reaching as high as 1000 J/m. acs.org These copolyesters manage to achieve both high glass transition temperatures (above 100 °C) and high impact strength (250–750 J/m) simultaneously when the TMCD content is between approximately 50 and 80 mol %. acs.org Furthermore, adhesive compositions containing polyester polyols with 2,2,4,4-tetraalkylthis compound residues exhibit improved properties such as thermal stability, chemical resistance, and impact resistance. google.com
A study involving a novel semi-rigid diol, trans-1,3-cyclobutane dimethanol (CBDO-1), demonstrated the synthesis of polyesters with glass transition temperatures ranging from 33 to 114 °C and decomposition temperatures between 381 and 424 °C. rsc.orgrsc.orgresearchgate.net These amorphous cyclobutane-containing polyesters showed excellent thermal properties, such as high Tg and decomposition temperatures, attributed to the unique structure of the CBDO-1 monomer. rsc.org
Table 1: Thermal Properties of Polyesters Incorporating this compound Derivatives
| Monomer | Co-monomer(s) | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Findings |
| 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) | Terephthalic acid and flexible C2-C4 aliphatic glycols | 80–168 °C | Not specified | Tg is tunable based on the proportion of TMCD. High impact resistance was also observed. acs.org |
| trans-1,3-cyclobutane dimethanol (CBDO-1) | Various diacids | 33–114 °C | 381–424 °C | Resulting polyesters exhibit excellent thermal properties due to the monomer's unique structure. rsc.orgrsc.orgresearchgate.net |
| Structurally diverse cyclobutanediol (CBDO) monomers | Not specified | 120–230 °C | Not specified | A library of CBDO monomers allows for the creation of polymers with a wide range of tunable physical properties. acs.orgnih.gov |
A significant driver for the use of this compound derivatives in polymer chemistry is the search for alternatives to Bisphenol A (BPA). BPA, a common component in polycarbonates and epoxy resins, is an endocrine disruptor, prompting health and environmental concerns. nih.gov Cyclobutanediol derivatives like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) offer a viable, phenol-free replacement, providing structural rigidity without the associated health risks. wikipedia.orgnih.govrsc.orgrsc.orgresearchgate.net
The replacement of an aromatic diol like BPA with a rigid cycloaliphatic diol such as TMCD can also lead to increased photostability and solvent resistance in the resulting polymer. nih.gov The commercial success of materials like Tritan™ copolyester, which uses TMCD, underscores the potential of cyclobutane-based monomers in producing BPA-free plastics with excellent thermal, optical, and mechanical properties. wikipedia.orgrsc.orgrsc.orgresearchgate.net The development of novel synthetic routes to cyclobutanediol monomers, such as those derived from trans-cinnamic acid or Meldrum's acid, further expands the toolkit for creating new and useful BPA alternatives. acs.orgnih.govrsc.orgrsc.orgresearchgate.net
Incorporation into Polyesters for Enhanced Thermal and Mechanical Properties
This compound as a Building Block for Complex Organic Molecules
Beyond polymer science, this compound and its derivatives are valuable building blocks in the field of organic synthesis. smolecule.com The inherent ring strain of the four-membered ring makes these compounds reactive intermediates that can be strategically manipulated to construct more complex molecular frameworks. rsc.org This has led to their use in the synthesis of polycyclic architectures and bioactive molecules. rsc.orgresearchgate.net
The cyclobutane ring serves as a versatile scaffold for the assembly of polycyclic systems. beilstein-journals.org Synthetic strategies often involve the formation of the cyclobutane ring, followed by further reactions to build fused or spirocyclic structures. For example, [2+2] cycloaddition reactions are a primary method for preparing cyclobutane derivatives, which can then be elaborated into more complex structures. rsc.orgmdpi.com
Researchers have developed methods for the stereocontrolled synthesis of functionalized cyclobutanes, which are crucial for building specific polycyclic targets. mdpi.com One approach involves a highly efficient cascade reaction that enables the rapid construction of polycyclic architectures with multiple contiguous stereogenic centers in a single step. researchgate.net Another strategy utilizes the radical addition of a ketone-bearing xanthate to a phosphonate-containing alkene to assemble bicyclic cyclobutane derivatives. beilstein-journals.org These methods highlight the utility of cyclobutane intermediates in creating complex, multi-ring systems that are otherwise challenging to synthesize.
The cyclobutane motif is a key structural feature in numerous natural products and bioactive molecules. rsc.orgacs.org Consequently, this compound and related compounds are important starting materials and intermediates in the synthesis of these biologically active targets. smolecule.com The unique spatial arrangement of substituents on the rigid four-membered ring can lead to specific interactions with biological targets.
For instance, cyclobutane derivatives have been utilized in the synthesis of pheromones for pest control and are being investigated for their potential antimicrobial and anticancer properties. smolecule.com The synthesis of enantioenriched cyclobutane derivatives is of particular importance, as the biological activity of a molecule is often dependent on its specific stereochemistry. rsc.org Methods such as enantioselective reduction followed by C-H functionalization have been developed to create chiral cyclobutanols, which have been used in the synthesis of natural products like grandisol (B1216609) and fragranol. rsc.org The versatility of cyclobutane building blocks continues to make them a focus of research in medicinal chemistry and the total synthesis of complex natural products. smolecule.comresearchgate.net
Scaffolds for Spatially Directed Libraries
A crucial strategy in modern drug discovery and chemical biology is the creation of small molecule libraries that exhibit significant spatial diversity. nih.govrsc.org This approach involves systematically arranging binding moieties in different regions of three-dimensional space to maximize the chances of effective interaction with biological targets. nih.gov Cyclic 1,3-diols are highly effective scaffolds for this purpose, and this compound serves as a prime example of this molecular design element. nih.gov
The utility of these cyclic diols as scaffolds stems from their ability to serve as a rigid framework onto which various chemical groups can be attached. nih.gov The conformational tendencies of the cyclobutane ring provide a controlled platform, allowing attached substituents to be displayed along specific vectors in space. This controlled orientation is a key advantage over flexible, achiral linkers, which allow for too many conformations, complicating structure-activity relationship (SAR) studies.
In a practical demonstration of this concept, a new synthetic route was developed to create chiral, cyclic 1,3-diol building blocks, which were then used to construct a pilot library of 24 compounds. nih.gov This library, featuring two amino acid residues attached to the diol scaffold, successfully generated a collection of spatially diverse molecules, validating the use of these scaffolds for creating libraries with a strong emphasis on stereochemical and conformational diversity. nih.gov The defined structure of the this compound core ensures that the resulting library members explore a wide range of three-dimensional chemical space, enhancing the potential for discovering novel bioactive compounds. nih.govrsc.org
This compound in Medicinal Chemistry Research
The cyclobutane ring is an increasingly important motif in medicinal chemistry. nih.govru.nl Its unique, puckered three-dimensional structure offers opportunities for designing novel therapeutics by providing conformational restriction and acting as a non-planar isostere for other chemical groups. nih.govru.nl this compound, in particular, serves as a versatile starting point for developing new drug candidates.
Investigation as a Lead Compound for Drug Development
A lead compound is a chemical compound that has shown promising biological activity and serves as the starting point for modification to produce a viable drug candidate. numberanalytics.com this compound and its derivatives are actively investigated as lead compounds due to their potential biological activities, including antimicrobial and anticancer properties. smolecule.com
The value of the cyclobutane scaffold in a lead compound lies in its inherent structural rigidity. nih.gov Unlike flexible alkyl chains, which can adopt numerous conformations, the 1,3-disubstituted cyclobutane ring limits the conformational freedom of a molecule. nih.gov This pre-organization can lead to a smaller entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity. nih.gov Furthermore, replacing planar aromatic rings with saturated rings like cyclobutane can improve key physicochemical properties such as aqueous solubility, which is critical for successful drug development. nih.gov Research has highlighted the potential of cyclobutane derivatives as inhibitors for targets such as Mycobacterium tuberculosis, underscoring their promise in developing new therapeutics.
Research Findings on Cyclobutane Derivatives as Lead Compounds
| Therapeutic Area | Target/Application | Rationale for Investigation | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis ATP synthase | Derivatives of cyclobutene (B1205218), related to this compound, show promise as inhibitors. | |
| Anticancer | Various cancer cell lines | The structural properties of the cyclobutane ring allow for modifications to enhance efficacy against cancer cells. | smolecule.com |
| Antifungal | Candida albicans | Specific derivatives have demonstrated inhibition rates comparable to established antifungal drugs. |
Design of Molecules with Specific Pharmacological Properties
The this compound framework is a powerful tool for the rational design of molecules with specific, optimized pharmacological profiles. ru.nl Medicinal chemists utilize this scaffold to replace other structural motifs to improve a drug's properties. For instance, a 1,3-disubstituted cyclobutane can serve as a "conformationally restricted propyl isostere," mimicking the length of a three-carbon chain but with significantly less flexibility. ru.nl It can also function as a non-planar "aryl isostere," replacing a flat phenyl ring to improve the three-dimensional shape of a molecule for better complementarity with a protein's binding site. nih.govru.nl
A notable example is abrocitinib (B560407), an FDA-approved selective Janus kinase 1 (JAK-1) inhibitor used to treat autoimmune diseases. ru.nl The 1,1,3-trisubstituted cyclobutane core in abrocitinib is a key structural feature. Another example is PF-03654746, a histamine (B1213489) H3 receptor antagonist that entered clinical trials. ru.nlresearchgate.net These examples demonstrate the successful application of the cyclobutane scaffold in designing modern therapeutics with desirable pharmacological profiles.
Examples of Drug Candidates Utilizing a 1,3-Disubstituted Cyclobutane Scaffold
| Compound Name | Pharmacological Target | Therapeutic Area | Role of Cyclobutane Moiety | Reference |
|---|---|---|---|---|
| Abrocitinib (PF-04965842) | Janus kinase 1 (JAK-1) inhibitor | Autoimmune diseases | Provides a conformationally restricted core, acting as a key structural element. | ru.nl |
| PF-03654746 | Histamine H3 receptor antagonist | Neurological disorders | Acts as a non-planar isostere and provides structural rigidity. | ru.nlresearchgate.net |
| TAK-828F | Retinoic acid-related orphan receptor (RORγt) inverse agonist | Autoimmune diseases | The 1,3-disubstituted cyclobutane ring is integral to the molecule's structure and activity. | ru.nl |
Analytical and Spectroscopic Characterization in Cyclobutane 1,3 Diol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of cyclobutane-1,3-diol (B2657575). By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of each atom, allowing for the differentiation between the cis and trans isomers. ipb.pt
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the signals corresponding to the hydroxyl (-OH) protons, the methine (CH-OH) protons, and the methylene (B1212753) (-CH₂-) protons are of key interest. The chemical shifts (δ) and coupling constants (J) of these protons differ between the cis and trans isomers due to their distinct spatial arrangements.
For instance, in deuterated chloroform (B151607) (CDCl₃), the methine protons in trans-cyclobutane-1,3-diol might appear at a different chemical shift compared to the cis isomer due to the different magnetic environments. The coupling patterns between the methine and methylene protons can also provide stereochemical information.
Table 1: Representative ¹H NMR Data for this compound Isomers
| Proton Type | Exemplary Chemical Shift Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Hydroxyl (-OH) | Variable, typically 1.5 - 4.0 | Broad singlet | Position is concentration and solvent dependent. |
| Methine (CH-OH) | ~ 3.5 - 4.5 | Multiplet | Chemical shift and coupling constants are key for isomer differentiation. |
| Methylene (-CH₂) | ~ 1.5 - 2.5 | Multiplet | Complex splitting patterns arise from coupling to adjacent methine protons. |
Note: Specific chemical shifts can vary based on solvent, concentration, and temperature.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry in this compound, the number of unique carbon signals can help in its identification. For the parent this compound, one would expect to see two distinct signals in the ¹³C NMR spectrum: one for the two equivalent carbons bearing the hydroxyl groups (C-1 and C-3) and another for the two equivalent methylene carbons (C-2 and C-4). The chemical shifts of these carbons are influenced by the electronegativity of the attached oxygen atoms and the stereochemistry of the diol. quizlet.combrainly.com
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Type | Exemplary Chemical Shift Range (ppm) | Notes |
|---|---|---|
| C-OH (C-1, C-3) | ~ 60 - 75 | Downfield shift due to the electronegative hydroxyl group. |
| -CH₂- (C-2, C-4) | ~ 30 - 45 | Upfield relative to the C-OH carbons. |
Note: Actual chemical shifts are dependent on the specific isomer and experimental conditions.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are powerful for establishing correlations between directly bonded protons and carbons. columbia.edu An HMQC spectrum of this compound would show cross-peaks connecting the ¹H signal of a specific proton to the ¹³C signal of the carbon to which it is attached. columbia.edu This is particularly useful for unambiguously assigning the proton and carbon signals. For example, a cross-peak would confirm the correlation between the methine proton signal and the C-OH carbon signal, as well as the correlation between the methylene proton signals and the -CH₂- carbon signals. This technique is invaluable for confirming the assignments made from 1D NMR spectra and provides an additional layer of confidence in the structural elucidation. columbia.eduucl.ac.uk
¹³C NMR Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. nist.gov The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound (C₄H₈O₂), which is approximately 88.11 g/mol . biosynth.com
Under electron ionization (EI), the molecular ion of carbocyclic diols can be unstable. aip.org The fragmentation pattern is highly dependent on the location of the hydroxyl groups. aip.org For this compound, characteristic fragmentation pathways may include the loss of a water molecule (H₂O), leading to a peak at m/z 70. Another common fragmentation for cyclobutane (B1203170) rings is cleavage to form ethylene (B1197577) (C₂H₄) or related fragments, which would result in peaks at various lower mass-to-charge ratios. docbrown.info The analysis of these fragment ions helps to piece together the structure of the original molecule. docbrown.inforesearchgate.net
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Interpretation |
|---|---|---|
| 88 | [C₄H₈O₂]⁺ | Molecular Ion |
| 70 | [C₄H₆O]⁺ | Loss of H₂O |
| 60 | [C₂H₄O₂]⁺ | Ring Cleavage |
| 57 | [C₃H₅O]⁺ | Further Fragmentation |
| 42 | [C₃H₆]⁺ or [C₂H₂O]⁺ | Further Fragmentation |
Note: The relative intensities of these peaks can vary and provide clues to the stability of the fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.uk For this compound, the most prominent feature in the IR spectrum is the absorption corresponding to the hydroxyl (-OH) functional group. This appears as a broad and strong band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding between the diol molecules.
Other characteristic absorptions include the C-H stretching vibrations of the cyclobutane ring, which typically appear just below 3000 cm⁻¹, and the C-O stretching vibration, which is found in the fingerprint region, usually around 1050-1200 cm⁻¹. docbrown.infolibretexts.org The presence of these key absorptions provides strong evidence for the diol structure. studymind.co.uk
Table 4: Key Infrared Absorption Bands for this compound
| Functional Group | Wavenumber Range (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Medium to Strong |
| C-O Stretch | 1050 - 1200 | Medium to Strong |
Note: The exact position and shape of the peaks can be influenced by the physical state of the sample (solid, liquid, or gas) and the stereochemistry.
X-ray Crystallography for Solid-State Structure Determination
Research on substituted cyclobutane-1,3-diols, particularly 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), has provided valuable data on the solid-state structures of both cis and trans isomers. These derivatives serve as important models for understanding the fundamental structural chemistry of the this compound core.
For instance, studies on trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol have revealed that the cyclobutane ring can adopt a planar conformation. In contrast, the cis isomer of the same compound exhibits a non-planar, puckered cyclobutane ring. wikipedia.orguni.lu The puckering of the ring in the cis isomer is a strategy to alleviate steric strain between the substituents. The dihedral angle, which is a measure of this puckering, has been reported to be around 17.5° for the cis-isomer of CBDO in the solid state. uni.lu
The solid-state assembly of cyclobutane derivatives is often directed by hydrogen bonding. In cocrystals involving cyclobutane derivatives and other molecules, O-H···N hydrogen bonds have been observed to form one-dimensional hydrogen-bonded chains. mdpi.com These interactions dictate the packing of the molecules in the crystal.
While experimental data for the parent this compound is scarce, computational studies offer theoretical predictions of its structure. These studies suggest that the rigid nature of the cyclobutane ring in this compound prevents the formation of intramolecular hydrogen bonds. acs.org
Below are tables summarizing typical crystallographic data that would be obtained from X-ray diffraction studies, illustrated with data for related cyclobutane derivatives found in the literature.
Table 1: Illustrative Crystallographic Data for a Substituted Cyclobutane Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.376 |
| b (Å) | 1.7379 |
| c (Å) | 11.590 |
| β (°) | 106.16 |
| Z | 4 |
Note: Data for r-1, c-2, t-3, t-4-1, 3-bis(4-methylphenyl)-2, 4-bis(4-pyridyl) cyclobutane. uni.edu
Table 2: Illustrative Bond Distances for a Substituted Cyclobutane Ring
| Bond | Distance (pm) |
| C1-C2 | 155.1(2) |
| C2-C3 | 157.2(2) |
| C3-C4 | 157.6(2) |
| C4-C1 | 155.2(2) |
Note: Data for a substituted cyclobutane. researchgate.net
The study of such derivatives provides a solid foundation for understanding the structural possibilities of the this compound system and underscores the importance of X-ray crystallography in elucidating the detailed molecular architecture of these compounds. Further experimental crystallographic investigation of the parent cis- and trans-cyclobutane-1,3-diol is needed to confirm these structural features and provide a more complete understanding of their solid-state behavior.
Q & A
Q. What are the standard synthetic routes for producing cyclobutane-1,3-diol, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cycloaddition reactions or functionalization of cyclobutane precursors. A common method involves the [2+2] photocycloaddition of alkenes followed by dihydroxylation. For example, cis- or trans-isomers can be selectively formed using stereospecific catalysts like OsO₄ for syn-dihydroxylation or enzymatic methods for enantioselective oxidation . Reaction parameters such as temperature (e.g., −78°C for cryogenic stabilization of intermediates) and solvent polarity (e.g., THF vs. DMF) significantly impact yield and stereochemical outcomes. Purification often employs silica gel chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry. For instance, hydroxyl protons resonate at δ 1.5–2.5 ppm (broad), while cyclobutane carbons appear at δ 20–40 ppm. NOESY experiments differentiate cis/trans isomers by spatial proximity of hydroxyl groups .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral derivatives. A study on trans-cyclobutane-1,3-diol confirmed its planar geometry using single-crystal analysis .
- Mass Spectrometry : HRMS (High-Resolution Mass Spec) validates molecular weight and fragmentation patterns, with ESI+ modes detecting [M+H]+ ions .
Q. How does the strained cyclobutane ring influence the compound’s thermal and chemical stability?
The ring strain (≈26 kcal/mol) in this compound increases reactivity. Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C, with exothermic peaks in DSC correlating to ring-opening reactions. Stability in acidic/basic conditions varies: trans-isomers are more resistant to hydrolysis due to reduced steric hindrance compared to cis-forms. Buffered solutions (pH 6–8) are recommended for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the stereoelectronic effects of this compound in drug design?
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from stereochemical impurities or assay conditions. For example:
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as minor impurities (<2%) can skew IC₅₀ values .
- Assay Optimization : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and controls like cisplatin. Conflicting data on bacterial growth inhibition may stem from variations in Gram-positive vs. Gram-negative membrane permeability .
Q. What methodologies enable the study of radical intermediates derived from this compound under oxidative conditions?
Electron Spin Resonance (ESR) spectroscopy detects transient radicals. For instance, UV irradiation of this compound in the presence of DMPO (spin trap) generates a cyclobutane-1,3-diyl radical cation, identified by hyperfine coupling constants (e.g., mT for axial protons). Kinetic studies using stopped-flow techniques quantify radical lifetimes (<1 ms in aqueous media) .
Q. How does stereochemistry impact the compound’s role in synthesizing nucleic acid analogs?
The cis-1,3-diol configuration mimics ribose’s 2'-OH and 3'-OH spacing, enabling incorporation into artificial DNA/RNA backbones. A study synthesized phosphoramidite derivatives of (R)-cyclobutane-1,3-diol, which base-paired with complementary strands with values ~5°C lower than natural oligonucleotides, suggesting minor helical distortion .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
